molecular formula C18H33ClN2O4 B2555897 ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1217821-71-0

ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2555897
CAS No.: 1217821-71-0
M. Wt: 376.92
InChI Key: BMLQCZODDFQFEN-UHFFFAOYSA-N
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Description

Ethyl 4-(3-((1R,4S)-bicyclo[221]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound used in various scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves several key steps:

  • Preparation of the bicyclo[2.2.1]heptan-2-ylmethanol precursor.

  • Reaction with 3-chloro-1,2-propanediol to introduce the hydroxypropyl group.

  • Coupling with piperazine-1-carboxylate to form the final compound.

Industrial Production Methods

Industrial production often leverages optimized synthetic routes to ensure high yield and purity. Common techniques include:

  • Batch reactions: : Employing controlled conditions to maximize efficiency.

  • Continuous flow processes: : Enhancing scalability and consistency.

Chemical Reactions Analysis

Ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions:

  • Oxidation: : Conversion to corresponding ketones or aldehydes.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Introduction of different functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, platinum.

Major Products

  • Oxidized products: Ketones, aldehydes.

  • Reduced products: Alcohols, amines.

  • Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is utilized in multiple research fields:

  • Chemistry: : As a versatile intermediate in organic synthesis.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory effects.

  • Medicine: : Explored for possible therapeutic applications, particularly in drug development.

  • Industry: : Used in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular targets: : It may interact with enzymes or receptors, modulating their activity.

  • Pathways involved: : Inhibition of key biological pathways, leading to therapeutic outcomes such as reduced inflammation or antimicrobial action.

Comparison with Similar Compounds

Ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to its bicycloheptane core and combination of functional groups. Similar compounds include:

  • Piperazine derivatives: : Sharing the piperazine ring but lacking the bicycloheptane core.

  • Bicycloheptane derivatives: : Similar core structure but different functionalization.

Its distinctiveness lies in the specific configuration and functionalization, offering unique chemical and biological properties compared to other compounds.

Hope this helps!

Properties

IUPAC Name

ethyl 4-[3-(2-bicyclo[2.2.1]heptanylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4.ClH/c1-2-24-18(22)20-7-5-19(6-8-20)11-17(21)13-23-12-16-10-14-3-4-15(16)9-14;/h14-17,21H,2-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLQCZODDFQFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COCC2CC3CCC2C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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